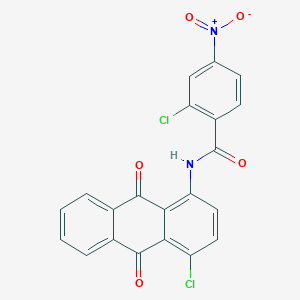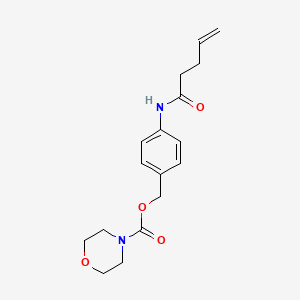![molecular formula C14H13N3O3 B5119455 N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
N-[(3-nitrophenyl)(phenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as N-(3-nitrobenzyl)-N'-phenylurea, and its chemical formula is C14H12N2O3.
作用机制
The mechanism of action of N-[(3-nitrophenyl)(phenyl)methyl]urea is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms.
Biochemical and physiological effects:
N-[(3-nitrophenyl)(phenyl)methyl]urea has been reported to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic pathways or cell wall synthesis.
实验室实验的优点和局限性
N-[(3-nitrophenyl)(phenyl)methyl]urea has several advantages for lab experiments. This compound is easy to synthesize, and it is commercially available at a reasonable cost. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has shown promising results in various scientific research domains, which makes it a potential candidate for further investigation. However, this compound has some limitations as well. N-[(3-nitrophenyl)(phenyl)methyl]urea is not water-soluble, which makes it difficult to work with in some experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
未来方向
There are several future directions for the research on N-[(3-nitrophenyl)(phenyl)methyl]urea. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Moreover, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential applications in the field of medicine. Finally, the potential applications of N-[(3-nitrophenyl)(phenyl)methyl]urea in other scientific research domains, such as agriculture and environmental science, can be explored.
Conclusion:
In conclusion, N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has potential applications in various scientific research domains. This compound can be synthesized easily and has shown promising results in inhibiting the growth of cancer cells and pathogenic microorganisms. However, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo and to explore its potential applications in other scientific research domains.
合成方法
The synthesis of N-[(3-nitrophenyl)(phenyl)methyl]urea involves the reaction of 3-nitrobenzyl chloride with phenyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This synthesis method is simple and efficient, and it has been widely used in the preparation of N-[(3-nitrophenyl)(phenyl)methyl]urea.
科学研究应用
N-[(3-nitrophenyl)(phenyl)methyl]urea has potential applications in various scientific research domains, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been investigated for its antifungal and antibacterial activity, and it has shown promising results in inhibiting the growth of various pathogenic microorganisms.
属性
IUPAC Name |
[(3-nitrophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVIBVYBOHGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Nitrophenyl)-phenylmethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)

![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119432.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)